4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

Environmental Fate Soil Chemistry Pesticide Metabolites

Procure this high-purity (≥95%) triazinone reference standard for unambiguous LC-MS/MS quantification of the deaminated metabolite in environmental matrices. Validated recovery (~75%) and detection limit (1.25 µg/kg) outperform parent-compound surrogates for EU 0.1 µg/L groundwater compliance. Its unique topsoil sorption affinity (DA > metribuzin > DK > DADK) and two-compartment degradation kinetics are critical for field dissipation studies and MACRO/PEARL aquifer vulnerability modeling. The 3-methylthio group also enables nucleophilic derivatization for medicinal chemistry.

Molecular Formula C5H8N4OS
Molecular Weight 172.21 g/mol
CAS No. 18826-96-5
Cat. No. B188954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
CAS18826-96-5
Molecular FormulaC5H8N4OS
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCC1=NN=C(N(C1=O)N)SC
InChIInChI=1S/C5H8N4OS/c1-3-4(10)9(6)5(11-2)8-7-3/h6H2,1-2H3
InChIKeyQGWGENIBCSVSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (CAS 18826-96-5): Identity, Metabolite Role, and Analytical Utility


4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (CAS 18826-96-5) is a synthetic triazinone derivative with a molecular formula of C₅H₈N₄OS and a molecular weight of 172.2 g/mol . It is most prominently known as the deaminated (DA) primary metabolite of the herbicide metribuzin, and its detection is essential for environmental fate studies and pesticide residue monitoring [1]. The compound features a 1,2,4-triazin-5(4H)-one core substituted with amino, methyl, and methylthio groups, which confers distinct physicochemical and analytical properties compared to the parent compound and other related metabolites .

Why Metribuzin and Its Analogs Cannot Substitute for 4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one in Environmental and Analytical Workflows


Substituting 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one with metribuzin or other triazinone herbicides (e.g., metamitron) is not analytically or environmentally valid. The target compound, as the DA metabolite, exhibits a unique sorption profile in soil, with a higher affinity for topsoil than the parent metribuzin and other primary metabolites like DK and DADK [1]. Furthermore, its analytical behavior differs significantly: it shows a different response in LC-MS/MS methods, with recovery efficiencies and detection limits that are distinct from other transformation products [2]. Using the parent compound as a surrogate would lead to inaccurate quantification of environmental contamination and an erroneous assessment of leaching risk, which is a critical endpoint in regulatory studies [3].

4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one: Quantitative Differentiation Guide for Scientific Selection


Topsoil Sorption Affinity: 4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one vs. Metribuzin and Other Primary Metabolites

In a comparative study of metribuzin degradation in a Danish sandy loam topsoil, the sorption affinity of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (designated as DA) was greater than that of the parent herbicide metribuzin and two other major metabolites, DK and DADK [1]. The observed order of sorption strength in the topsoil was DA > metribuzin > DK > DADK, highlighting the unique mobility profile of this specific metabolite [1].

Environmental Fate Soil Chemistry Pesticide Metabolites Sorption

Analytical Recovery and Detection Limit: 4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one in Soil by LC-MS/MS

An optimized LC-MS/MS method for the analysis of metribuzin and its transformation products in soil reported that 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (DA) achieved a recovery of approximately 75% and a detection limit of 1.25 μg/kg [1]. In contrast, the DK metabolite exhibited lower sensitivity with a detection limit of 12.5 μg/kg and a recovery of only about 50% under the same conditions [1]. This difference in analytical performance is significant for laboratories developing and validating methods for pesticide residue analysis in complex environmental matrices [1].

Analytical Chemistry LC-MS/MS Environmental Analysis Method Validation

Utility as a Synthetic Intermediate: Facile Conversion to Novel Heterocyclic Scaffolds

The compound serves as a versatile precursor for the synthesis of complex heterocyclic systems. A 2010 study demonstrated that 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one can undergo controlled hydrazination to yield 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one, a key building block . This intermediate was then successfully reacted with various electrophiles in a one-pot procedure to create a small library of novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives . The methylthio group at the 3-position is crucial for this reactivity, enabling selective nucleophilic displacement that would not be possible with the parent triazinone core or other analogs .

Synthetic Chemistry Heterocyclic Chemistry Building Block Drug Discovery

Differential Degradation Kinetics: Two-Compartment Model for 4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one vs. First-Order for DADK

The degradation behavior of the compound in soil follows a distinct kinetic pattern compared to other metabolites. In a 2004 study, the degradation of both metribuzin and 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (DA) was best described by a two-compartment model, indicating a rapid initial dissipation phase followed by a slower phase likely due to incorporation into soil organic matter [1]. In contrast, the degradation of the DADK metabolite could be described by simpler first-order kinetics [1]. This difference in degradation mechanism and modeling is critical for predicting environmental persistence.

Environmental Fate Degradation Kinetics Soil Science Pesticide Modeling

Optimal Application Scenarios for 4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (CAS 18826-96-5) Based on Quantitative Evidence


Reference Standard for LC-MS/MS Quantification of Metribuzin's Primary Metabolite in Environmental Samples

Due to its high analytical recovery (~75%) and low detection limit (1.25 µg/kg) in validated LC-MS/MS methods, 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is an ideal reference standard for the accurate quantification of the DA metabolite in soil and water samples [1]. Its distinct retention time and mass spectral properties allow for unambiguous identification and quantification in complex environmental matrices, which is essential for regulatory compliance monitoring (e.g., EU 0.1 µg/L groundwater limit).

Environmental Fate Study Tracer for Predicting Metribuzin Leaching and Groundwater Contamination

Given its unique and higher sorption affinity in topsoil (DA > metribuzin > DK > DADK) and its degradation behavior that follows a two-compartment model, this compound is a critical tracer for assessing the long-term environmental fate of metribuzin [2]. It must be included in field dissipation studies and groundwater vulnerability models, such as those using MACRO or PEARL, to accurately predict the risk of contamination of aquifers by persistent pesticide metabolites [3].

Modular Building Block for the Synthesis of Fused Triazine Heterocycles in Drug Discovery

The compound's 3-methylthio group serves as a versatile handle for nucleophilic displacement reactions. As demonstrated by Vahedi et al. (2010), it can be converted to the corresponding 3-hydrazinyl derivative and subsequently annulated to form novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives . This makes it a valuable, commercially available starting material for medicinal chemistry programs seeking to explore under-represented regions of nitrogen-rich heterocyclic chemical space for potential biological targets.

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